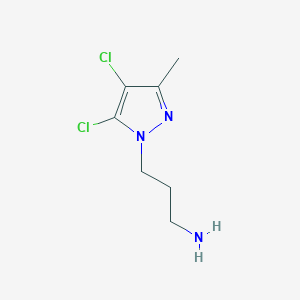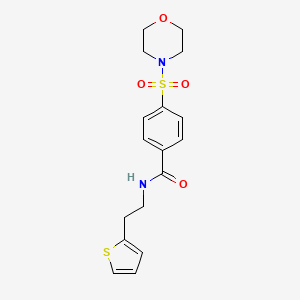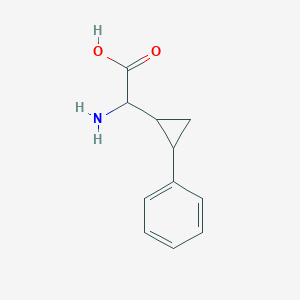![molecular formula C13H11Cl2NO2 B2382171 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No. 303144-61-8](/img/structure/B2382171.png)
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, also known as 2,6-dichlorobenzyloxy-2-methylpyridin-4-one, is a heterocyclic organic compound with a wide range of applications in the field of chemistry. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is used in the synthesis of various other compounds, including pharmaceuticals, pesticides, and dyes.
Wissenschaftliche Forschungsanwendungen
Physical and Structural Studies
- Physical and Structural Analysis : Studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, related to 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, have been conducted to understand their crystal structures and bonding characteristics. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Alzheimer's Therapy
- Neurodegenerative Disease Treatment : Derivatives of 3-hydroxy-4(1H)-pyridinone have been studied for their potential in treating Alzheimer's disease. The research focuses on their ability to interact with metal ions in the brain, which is a key aspect of Alzheimer's pathology (Scott et al., 2011).
Coordination Compounds
- Formation of Metal Complexes : The ability of 3-hydroxy-2-methyl-4-pyridinones to form complexes with various metals, including aluminum, gallium, and indium, has been extensively studied. These compounds are potential candidates for various industrial and pharmaceutical applications due to their metal coordination properties (Zhang, Rettig, & Orvig, 1991).
Oxovanadium(IV) Complexes
- Interaction with Oxovanadium(IV) : Research into how 3-hydroxy-4-pyridinones interact with oxovanadium(IV) in aqueous solutions provides insights into their potential biomedical applications, particularly in understanding their behavior in biological systems (Rangel et al., 2006).
Antioxidant Properties
- Evaluation of Antioxidant Capabilities : Studies have investigated the antioxidant properties of 3-hydroxy-2-methyl-4-pyridinones. Understanding their role in preventing oxidation reactions is crucial for their potential use in medical and chemical applications (Ramsaywack et al., 2013).
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXBQOCMBGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)
![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)



![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)

![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)


![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)